molecular formula C35H30ClN3O4S B11518618 N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide

N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide

Cat. No.: B11518618
M. Wt: 624.1 g/mol
InChI Key: JPYXLBMEXJCDOS-WUZYOQQESA-N
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Description

2-{[(1Z)-2-[1-(2-CHLOROPHENYL)-3-OXO-3-PHENYLPROPYL]-2-CYANO-1-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1Z)-2-[1-(2-CHLOROPHENYL)-3-OXO-3-PHENYLPROPYL]-2-CYANO-1-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form larger ones.

    Substitution Reactions: Replacing one functional group with another.

    Oxidation and Reduction Reactions: Altering the oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1Z)-2-[1-(2-CHLOROPHENYL)-3-OXO-3-PHENYLPROPYL]-2-CYANO-1-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[(1Z)-2-[1-(2-CHLOROPHENYL)-3-OXO-3-PHENYLPROPYL]-2-CYANO-1-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1Z)-2-[1-(2-CHLOROPHENYL)-3-OXO-3-PHENYLPROPYL]-2-CYANO-1-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(1Z)-2-[1-(2-CHLOROPHENYL)-3-OXO-3-PHENYLPROPYL]-2-CYANO-1-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
  • **2-{[(1Z)-2-[1-(2-CHLOROPHENYL)-3-OXO-3-PHENYLPROPYL]-2-CYANO-1-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[(1Z)-2-[1-(2-CHLOROPHENYL)-3-OXO-3-PHENYLPROPYL]-2-CYANO-1-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C35H30ClN3O4S

Molecular Weight

624.1 g/mol

IUPAC Name

N-[(Z)-3-(2-chlorophenyl)-2-cyano-1-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-5-phenylpent-1-enyl]benzamide

InChI

InChI=1S/C35H30ClN3O4S/c1-2-43-27-19-17-26(18-20-27)38-33(41)23-44-35(39-34(42)25-13-7-4-8-14-25)30(22-37)29(28-15-9-10-16-31(28)36)21-32(40)24-11-5-3-6-12-24/h3-20,29H,2,21,23H2,1H3,(H,38,41)(H,39,42)/b35-30+

InChI Key

JPYXLBMEXJCDOS-WUZYOQQESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CS/C(=C(\C#N)/C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC(=C(C#N)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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